molecular formula C14H15BrN4O3 B3502438 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B3502438
M. Wt: 367.20 g/mol
InChI Key: OYBIEGVLGVRQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2000 by researchers at Bayer AG, Germany, and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 inhibits the activity of NF-κB by preventing the phosphorylation and degradation of IκBα. IκBα binds to NF-κB and prevents its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 blocks the activation of IκB kinase (IKK), which phosphorylates IκBα and targets it for degradation. This leads to the accumulation of IκBα and the inhibition of NF-κB activity.
Biochemical and Physiological Effects
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 has also been found to induce apoptosis in cancer cells and inhibit the replication of several viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 in lab experiments include its high potency and specificity for NF-κB inhibition, its ability to inhibit multiple signaling pathways, and its low toxicity. However, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 has been found to be unstable in aqueous solutions and requires careful handling and storage. It also has limited solubility in water and may require the use of organic solvents for in vitro experiments.

Future Directions

There are several future directions for the research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082. One area of interest is the development of more stable and soluble analogs of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 for use in in vitro and in vivo experiments. Another area of research is the investigation of the potential therapeutic applications of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 in various diseases, such as cancer, inflammatory bowel disease, and viral infections. Finally, the identification of new targets and signaling pathways that are inhibited by 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 may lead to the development of new drugs with improved efficacy and specificity.

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 has been found to block the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
In addition to its anti-inflammatory properties, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 has also been investigated for its anti-cancer and anti-viral activities. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB and other signaling pathways. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide 11-7082 has also been found to inhibit the replication of several viruses, including HIV, hepatitis B and C, and influenza A.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c1-8-4-5-9(2)11(6-8)16-12(20)7-18-10(3)13(15)14(17-18)19(21)22/h4-6H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBIEGVLGVRQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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